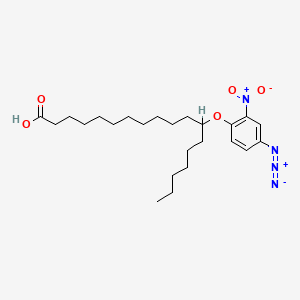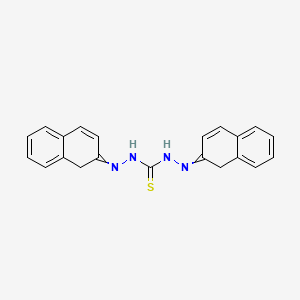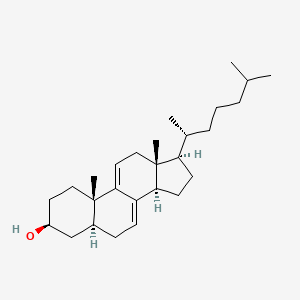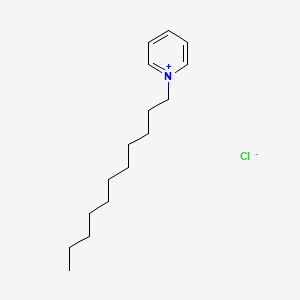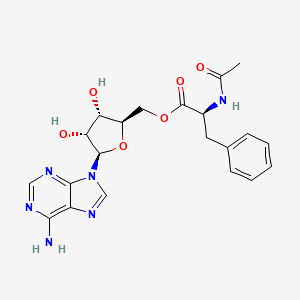
(2S,2''S,3S,3''R,4S)-3,4',5,7-Tetrahydroxyflavan(2->7,4->8)-3,4',5,7-tetrahydroxyflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8'' (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan is primarily located in the membrane (predicted from logP). Outside of the human body, (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan can be found in fruits and peach. This makes (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Spectroscopic Properties
- The compound and its related phenolic 4‐arylflavan‐3‐ols have been synthesized to assess spectroscopic properties, aiming to model natural phenolic oligoflavanoids. These studies provide insights into the structural and stereochemical features of such compounds (Van Zyl et al., 1993).
Chemical Synthesis and Reactivity
- Research has focused on the chemical and enzymatic synthesis of monomeric procyanidins from dihydroquercetin derivatives. This work explores the reactivity and transformation of these compounds under various conditions, providing a foundation for understanding their chemical behavior (Stafford et al., 1985).
Isolation and Structural Analysis
- Flavonoids and flavans, structurally similar to the compound , have been isolated from various natural sources. Studies involve detailed structural analysis using IR, NMR, and mass spectrometry, contributing to the understanding of these compounds' chemical nature (Carvalho et al., 2008).
Bioactive Properties
- Some studies explore the bioactive properties of related flavans and flavanones. These compounds, including tetrahydroxyflavans, have been investigated for their antimalarial and cytotoxic activities, indicating potential therapeutic applications (Rajachan et al., 2020).
Stereoselective Functionalisation
- Research on the stereoselective functionalisation of flavan-3-ols, which are structurally related to the compound, helps in understanding the role of conformational mobility in chemical reactions. This knowledge is crucial for synthetic strategies involving similar compounds (Steenkamp et al., 1988).
Propiedades
Nombre del producto |
(2S,2''S,3S,3''R,4S)-3,4',5,7-Tetrahydroxyflavan(2->7,4->8)-3,4',5,7-tetrahydroxyflavan |
|---|---|
Fórmula molecular |
C30H24O10 |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2 |
Clave InChI |
LQRHGTVFFPMWCG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
Sinónimos |
epi-afzelechin-(4-8,2-O-7)afzelechin geranin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




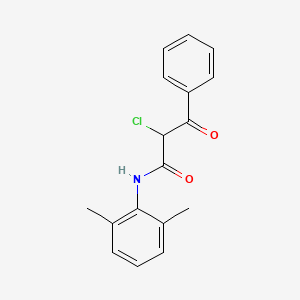
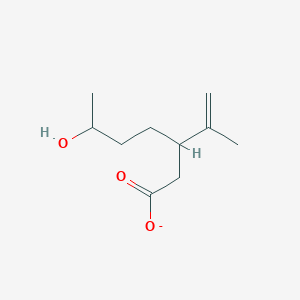
![4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester](/img/structure/B1227538.png)
